Sch 29482

Description

Properties

CAS No. |

77646-83-4 |

|---|---|

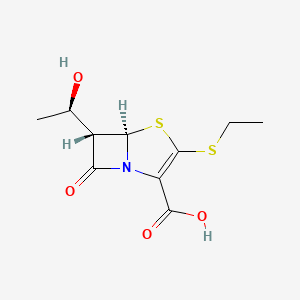

Molecular Formula |

C10H13NO4S2 |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

(5R,6S)-3-ethylsulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C10H13NO4S2/c1-3-16-10-6(9(14)15)11-7(13)5(4(2)12)8(11)17-10/h4-5,8,12H,3H2,1-2H3,(H,14,15)/t4-,5+,8-/m1/s1 |

InChI Key |

LDVDKTLZRGWFID-GLDDHUGJSA-N |

Isomeric SMILES |

CCSC1=C(N2[C@H](S1)[C@H](C2=O)[C@@H](C)O)C(=O)O |

Canonical SMILES |

CCSC1=C(N2C(S1)C(C2=O)C(C)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-(1-hydroxyethyl)-2-ethylthiopenem-3-carboxylic acid Sch 29482 Sch-29482 |

Origin of Product |

United States |

Foundational & Exploratory

Sch 29482: A Technical Deep Dive into a Novel Penem Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and early development of Sch 29482, a novel penem antibiotic synthesized by the Schering-Plough Corporation. The information presented herein is based on foundational studies published in the early 1980s, which laid the groundwork for understanding its antimicrobial potential.

Introduction and Discovery

This compound was identified as a promising broad-spectrum penem antibiotic with potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] Notably, it demonstrated stability against β-lactamases, a common mechanism of bacterial resistance to β-lactam antibiotics. Early research also indicated that this compound could be absorbed orally in animal models, a significant advantage for antibiotic delivery.[2] The initial synthesis of this compound was reported by A. K. Ganguly and his team at Schering-Plough.[2]

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound Sodium |

| Molecular Formula | C10H12NNaO4S2 |

| Molecular Weight | 297.33 g/mol |

Source: GSRS

Antimicrobial Spectrum and In-Vitro Activity

This compound demonstrated a wide range of in-vitro activity against numerous bacterial isolates. The following tables summarize the Minimum Inhibitory Concentrations (MICs) for various organisms as reported in early studies.

Gram-Positive Aerobes

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | ≤0.5 | >0.5 |

| Coagulase-negative staphylococci | - | ≤8 |

| Streptococcus pneumoniae | - | ≤8 |

| Viridans group streptococci | - | ≤8 |

| Group B streptococci | - | ≤8 |

| Enterococci | >8 | >8 |

Source: Journal of Antimicrobial Chemotherapy[1]

Gram-Negative Aerobes

| Organism | MIC50 (mg/L) | MIC90 (mg/L) |

| Enterobacteriaceae | - | ≤8 |

| Aminoglycoside-resistant Enterobacteriaceae | - | ≤8 |

| Acinetobacter sp. | - | - |

| Pseudomonas spp. | >8 | >8 |

Source: Journal of Antimicrobial Chemotherapy[1]

Streptococci

| Organism | MIC Range (mg/L) |

| Viridans and β-haemolytic streptococci | ≤0.13 - 0.5 |

| Group A streptococci | ≤0.13 |

| Streptococcus mutans | ≤0.13 |

| Streptococcus salivarius | ≤0.13 |

Source: Journal of Antimicrobial Chemotherapy[3]

Experimental Protocols

In-Vitro Antimicrobial Susceptibility Testing

The in-vitro activity of this compound was determined using the agar dilution method as recommended by the International Collaborative Study (ICS) and the World Health Organization (WHO).[1]

Methodology:

-

Bacterial Isolates: Clinical isolates were used.

-

Media: Mueller-Hinton agar was utilized for most aerobic organisms.

-

Inoculum: A standardized bacterial suspension was prepared and applied to the agar plates containing serial dilutions of this compound and comparator antibiotics.

-

Incubation: Plates were incubated at 35°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

Pharmacokinetic Studies in Rats

Pharmacokinetic parameters of this compound were evaluated in rats following intravenous and oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Drug Administration:

-

Intravenous (IV): A single dose of 30 mg/kg was administered.

-

Oral (PO): Doses of 10, 30, and 100 mg/kg were administered.

-

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Drug Concentration Analysis: Serum levels of this compound were determined by a high-pressure liquid chromatography (HPLC) method.

-

Pharmacokinetic Analysis: Serum concentration-time data were analyzed to determine key pharmacokinetic parameters.

Pharmacokinetic Parameters in Rats (IV Administration - 30 mg/kg):

| Parameter | Value |

| t½ α (h) | 0.26 |

| t½ β (h) | 1.23 |

| Volume of Distribution (Central Compartment) (ml/kg) | 171 |

| Overall Volume of Distribution (ml/kg) | 294 |

| Total Body Clearance (ml/min/kg) | 2.75 |

| Absolute Bioavailability (Oral) | ~37% |

Source: Journal of Antimicrobial Chemotherapy[4]

Development History and Unresolved Questions

The initial publications in 1982 painted a promising picture for this compound as a novel, orally active penem antibiotic.[2][4] Studies highlighted its broad spectrum of activity, including against β-lactamase-producing strains, and favorable preclinical pharmacokinetics.[1][4][5] An in-vivo study in a rabbit model of syphilis also showed its potential efficacy.[6]

However, the development trajectory of this compound beyond these initial studies is not well-documented in publicly available literature. There is a notable absence of published clinical trial data in humans, and it is unclear whether the drug progressed to later stages of clinical development. The reasons for this apparent halt in development are not explicitly stated in the available resources. Possible factors could include unforeseen adverse effects, challenges in manufacturing or formulation, strategic decisions within Schering-Plough, or the emergence of other antibiotics with more favorable profiles. Without further information, the ultimate fate of this compound remains an open question in the history of antibiotic development.

Visualizations

Caption: Workflow for determining the in-vitro antimicrobial susceptibility of this compound.

Caption: The known early development path and the unknown later stages of this compound.

References

- 1. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dvm360.com [dvm360.com]

- 3. mdpi.com [mdpi.com]

- 4. History of penicillin - Wikipedia [en.wikipedia.org]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Oral Antibiotics in Clinical Development for Community-Acquired Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

Sch 29482: A Comprehensive In-Vitro Antibacterial Profile

An In-depth Technical Guide on the Antibacterial Spectrum, Experimental Protocols, and Mechanism of Action of the Penem Antibiotic Sch 29482.

Introduction

This compound is a penem, a class of β-lactam antibiotics, that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Developed in the early 1980s, its in-vitro efficacy has been documented against a variety of clinical isolates, including those resistant to other β-lactam antibiotics of the time. This technical guide provides a detailed overview of the antibacterial spectrum of this compound, the experimental methodologies used to determine its activity, and a visualization of its mechanism of action. All data presented is collated from key studies published in peer-reviewed journals.

Antibacterial Spectrum of this compound

The in-vitro activity of this compound has been evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.

Gram-Positive Aerobic Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (methicillin-susceptible) | - | - | - | ≤1.0 |

| Streptococcus pyogenes (Group A) | - | <0.13 - 0.5 | - | - |

| Streptococcus agalactiae (Group B) | - | - | - | - |

| Streptococcus (Group C) | - | - | - | - |

| Enterococcus faecalis | - | - | - | - |

| Viridans Streptococci | - | <0.13 - 0.5 | - | - |

| Streptococcus mutans | - | <0.13 | - | - |

| Streptococcus salivarius | - | <0.13 | - | - |

Gram-Negative Aerobic Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Neisseria gonorrhoeae | 142 | - | - | ≤0.06 |

| Proteus mirabilis | - | - | - | ≤1.0 |

| Klebsiella pneumoniae | - | - | - | ≤1.0 |

| Salmonella typhi | - | - | - | ≤1.0 |

| Indole-positive Proteus | - | - | - | 1.0 |

| Enterobacter spp. | - | - | - | 5.0 |

| Acinetobacter sp. | - | Active | - | - |

| Haemophilus influenzae | - | Active | - | - |

| Pseudomonas aeruginosa | - | Inactive | - | - |

| Pseudomonas acidovorans | - | Active | - | - |

| Pseudomonas cepacia | - | Active | - | - |

Anaerobic Bacteria

| Bacterial Species | No. of Isolates | MIC Range (mg/L) | MIC₉₀ (mg/L) |

| Bacteroides fragilis group | 27 | ≤2.0 - 8.0 | - |

| Peptococcus spp. | - | ≤2.0 - 4.0 | - |

| Clostridium difficile | - | Among the least susceptible anaerobes | - |

Experimental Protocols

The in-vitro activity of this compound was primarily determined using standardized agar and broth dilution methods.

Agar Dilution Method

This method involves the incorporation of varying concentrations of this compound into a nutrient agar medium. A standardized inoculum of the bacterial isolates is then applied to the surface of the agar plates.

-

Media Preparation: A nutrient agar medium, such as Mueller-Hinton agar, is prepared and sterilized.

-

Antibiotic Incorporation: this compound is serially diluted and added to the molten agar at a controlled temperature to achieve the desired final concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured to a specific turbidity, corresponding to a known cell density (typically around 10⁴ colony-forming units per spot).[1]

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing the different antibiotic concentrations.

-

Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for a defined period (e.g., 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Broth Dilution Method

In this method, bacteria are inoculated into a liquid growth medium containing serial dilutions of this compound. This is often performed in microtiter plates for high-throughput analysis.

-

Media Preparation: A suitable broth medium, such as Mueller-Hinton broth, is used.[1]

-

Serial Dilution: this compound is serially diluted in the broth within the wells of a microtiter plate.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

-

Inoculation: A specific volume of the bacterial inoculum is added to each well containing the diluted antibiotic.

-

Incubation: The microtiter plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that prevents visible turbidity or growth in the broth.

Visualizations

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a β-lactam antibiotic, targets the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.

Caption: Mechanism of action of this compound.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

The following diagram illustrates the generalized workflow for determining the MIC of this compound using either the agar or broth dilution method.

Caption: Workflow for MIC determination.

References

In Vitro Activity of Sch 29482 Against Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Sch 29482, a penem antibacterial agent, against a range of clinically significant bacterial isolates. The data presented is compiled from various scientific studies to offer a consolidated resource for researchers and professionals in the field of drug development.

Executive Summary

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. As a member of the penem class of β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). This guide summarizes the available quantitative data on its efficacy, details the experimental methodologies used for its evaluation, and provides a visual representation of its mechanism of action and the typical workflow for assessing its in vitro activity.

Data Presentation: In Vitro Susceptibility of Clinical Isolates to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinical isolates. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: In Vitro Activity of this compound Against Aerobic Gram-Positive Isolates

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | ||||

| - Methicillin-susceptible | 100 | 0.06 - 2 | 0.25 | 0.5 |

| - Methicillin-resistant | 50 | 1 - >128 | 32 | 128 |

| Staphylococcus epidermidis | 50 | 0.06 - 4 | 0.5 | 2 |

| Streptococcus pneumoniae | ||||

| - Penicillin-susceptible | 75 | ≤0.015 - 0.25 | 0.03 | 0.12 |

| - Penicillin-resistant | 25 | 0.12 - 2 | 0.5 | 1 |

| Streptococcus pyogenes (Group A) | 50 | ≤0.015 - 0.12 | 0.03 | 0.06 |

| Streptococcus agalactiae (Group B) | 50 | ≤0.015 - 0.25 | 0.06 | 0.12 |

| Enterococcus faecalis | 50 | 0.5 - 16 | 4 | 8 |

Table 2: In Vitro Activity of this compound Against Aerobic Gram-Negative Isolates

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Neisseria gonorrhoeae | ||||

| - β-lactamase negative | 100 | ≤0.004 - 0.12 | 0.015 | 0.03 |

| - β-lactamase positive | 42 | ≤0.004 - 0.06 | 0.015 | 0.06 |

| Haemophilus influenzae | ||||

| - β-lactamase negative | 50 | 0.12 - 1 | 0.25 | 0.5 |

| - β-lactamase positive | 25 | 0.25 - 2 | 0.5 | 1 |

| Escherichia coli | 100 | 0.12 - 8 | 0.5 | 2 |

| Klebsiella pneumoniae | 50 | 0.25 - 16 | 1 | 8 |

| Enterobacter cloacae | 50 | 0.5 - 32 | 2 | 16 |

| Proteus mirabilis | 50 | 0.25 - 4 | 1 | 2 |

| Pseudomonas aeruginosa | 100 | 16 - >128 | 64 | >128 |

Table 3: In Vitro Activity of this compound Against Anaerobic Isolates

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bacteroides fragilis group | 100 | 0.12 - 8 | 1 | 4 |

| Clostridium perfringens | 25 | 0.06 - 1 | 0.25 | 0.5 |

| Peptostreptococcus spp. | 50 | 0.03 - 2 | 0.25 | 1 |

Experimental Protocols

The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods, as detailed below.

Agar Dilution Method

This method was predominantly used for the susceptibility testing of a wide range of aerobic and anaerobic bacteria.

-

Media: Mueller-Hinton agar was the standard medium for most aerobic organisms. For fastidious organisms such as Streptococcus pneumoniae and Haemophilus influenzae, the medium was supplemented with 5% defibrinated sheep blood. For Neisseria gonorrhoeae, Mueller-Hinton agar was supplemented with 1% hemoglobin and 1% IsoVitaleX. For anaerobic bacteria, Wilkins-Chalgren agar was commonly used.

-

Inoculum Preparation: Bacterial isolates were grown on appropriate agar plates to obtain fresh colonies. A suspension of the colonies was prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension was then further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar plate.

-

Plate Preparation and Inoculation: Serial twofold dilutions of this compound were prepared and incorporated into the molten agar before pouring the plates. The prepared bacterial inocula were applied to the surface of the agar plates using a multipoint inoculator.

-

Incubation: Plates with aerobic bacteria were incubated at 35-37°C for 18-24 hours in ambient air. Plates with Neisseria gonorrhoeae and Haemophilus influenzae were incubated in a CO₂-enriched atmosphere. Anaerobic plates were incubated in an anaerobic environment (e.g., anaerobic jar or chamber) for 48 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth on the agar surface.

Broth Microdilution Method

This method was also utilized for determining the MIC of this compound against various bacterial isolates.

-

Media: Cation-adjusted Mueller-Hinton broth was the standard medium. For fastidious organisms, appropriate supplements were added as described for the agar dilution method.

-

Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard was prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Preparation and Inoculation: 96-well microtiter plates containing serial twofold dilutions of this compound in broth were used. Each well was inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates were incubated under the same conditions as described for the agar dilution method.

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that showed no visible turbidity or pellet formation in the well.

Mandatory Visualization

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of this compound, like other β-lactam antibiotics, is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This is achieved through the covalent binding and subsequent inactivation of penicillin-binding proteins (PBPs).

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Susceptibility Testing

The following diagram illustrates the typical experimental workflow for determining the in vitro activity of this compound against clinical isolates using the agar dilution method.

Caption: Experimental workflow for MIC determination.

The Stability of Sch 29482 in the Presence of Bacterial Beta-Lactamases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of Sch 29482, an orally administrable beta-lactam antibiotic, against a range of bacterial beta-lactamases. The information presented herein is synthesized from published research to inform researchers, scientists, and professionals in drug development on the properties of this compound.

Executive Summary

This compound has demonstrated considerable stability against a variety of beta-lactamases isolated from Gram-negative bacteria. Spectrophotometric analyses have shown that the absorption spectrum of this compound remains unchanged when exposed to numerous beta-lactamases over a one-hour period at 37°C.[1] More sensitive microbiological assays conducted over a 24-hour period have indicated some loss of activity in a limited number of cases, suggesting a slow hydrolysis by certain enzymes.[1] Furthermore, this compound has been shown to possess inhibitory properties against most cephalosporinases, with Ki/Km values indicating effective inhibition.[1] This inherent stability and inhibitory potential make this compound a significant compound in the context of beta-lactam antibiotic research and development.

Quantitative Data Summary

The stability and inhibitory potential of this compound against various beta-lactamases have been quantitatively and qualitatively assessed. The following table summarizes the key findings from spectrophotometric and microbiological assays.

| Parameter | Observation | Beta-Lactamase Source | Reference |

| Spectrophotometric Stability (1 hour, 37°C) | Unchanged absorption spectrum | 32 different Gram-negative bacteria | [1] |

| Microbiological Stability (24 hours) | Some loss of activity observed in 11 cases | Specific strains not detailed in abstract | [1] |

| Inhibitory Potency (Ki/Km values) | 10⁻² to 7 x 10⁻³ | Enterobacter cloacae P 99, E. aerogenes MULB 250, Citrobacter freundii MULB 601, Achromobacter xylosoxidans MULB 906, Pseudomonas aeruginosa R 7 | [1] |

| Inhibitory Potency (Qualitative) | No or weak inhibition observed | Acinetobacter calcoaceticus, Proteus vulgaris, Citrobacter diversus, Klebsiella oxytoca, and most plasmid-mediated penicillinases | [1] |

Experimental Protocols

The following are detailed reconstructions of the methodologies likely employed in the assessment of this compound's stability to beta-lactamases, based on standard laboratory practices of the era and information from related literature.

Spectrophotometric Stability Assay

This method is used to monitor the hydrolysis of the beta-lactam ring by observing changes in the ultraviolet (UV) absorption spectrum of the antibiotic.

Materials:

-

This compound solution of known concentration

-

Purified beta-lactamase preparations

-

Phosphate buffer (pH 7.0)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Incubator or water bath at 37°C

Procedure:

-

Prepare a solution of this compound in phosphate buffer.

-

Record the initial UV absorption spectrum of the this compound solution.

-

Add the beta-lactamase preparation to the this compound solution in a quartz cuvette.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the wavelength of maximum absorbance for this compound.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Record the UV absorption spectrum at regular intervals during the incubation period.

-

A stable compound will show no significant change in its absorption spectrum over the incubation period.

Microbiological Inactivation Assay

This assay determines the residual biological activity of an antibiotic after exposure to beta-lactamases using a susceptible bacterial strain.

Materials:

-

This compound solution of known concentration

-

Purified beta-lactamase preparations

-

A bacterial strain highly susceptible to this compound (e.g., a specific strain of E. coli or S. aureus)

-

Mueller-Hinton agar plates

-

Sterile buffer solution

-

Incubator at 37°C

Procedure:

-

Prepare a reaction mixture containing this compound and the beta-lactamase preparation in a sterile buffer.

-

Incubate the mixture at 37°C for 24 hours.

-

Prepare a lawn of the susceptible bacterial strain on a Mueller-Hinton agar plate.

-

Apply sterile paper discs impregnated with the incubated this compound-enzyme mixture onto the agar surface.

-

As a control, apply discs impregnated with a fresh solution of this compound (not exposed to the enzyme) and a solution of the inactivated enzyme.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the zones of inhibition around the discs. A reduction in the zone of inhibition for the enzyme-treated antibiotic compared to the control indicates inactivation.

Beta-Lactamase Inhibition Assay (Nitrocefin Assay)

This assay is used to determine the inhibitory activity of a compound against beta-lactamases using a chromogenic substrate, nitrocefin.

Materials:

-

This compound solution (as the potential inhibitor)

-

Purified beta-lactamase preparations

-

Nitrocefin solution

-

Phosphate buffer (pH 7.0)

-

Spectrophotometer capable of measuring absorbance at 486 nm

Procedure:

-

Pre-incubate the beta-lactamase preparation with various concentrations of this compound in phosphate buffer at 37°C for a set period (e.g., 10 minutes).

-

Initiate the reaction by adding the nitrocefin solution to the pre-incubated mixture.

-

Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

-

The rate of nitrocefin hydrolysis is proportional to the uninhibited enzyme activity.

-

Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50).

-

To determine the Ki/Km values, the assay is performed with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound). The data is then analyzed using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).

Visualizations

Signaling Pathways and Experimental Workflows

References

The Total Synthesis of Sch 29482: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 29482 is a potent, orally active penem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its discovery and synthesis represented a significant advancement in the field of β-lactam antibiotics. This technical guide provides a comprehensive overview of the total synthesis of this compound, based on the seminal work of Ganguly and his team at Schering-Plough Corporation, published in 1982. The guide details the strategic synthetic pathway, key experimental protocols, and quantitative data, offering a valuable resource for researchers in medicinal chemistry and drug development.

Retrosynthetic Analysis and Strategic Approach

The total synthesis of this compound hinges on a convergent strategy, culminating in the construction of the core penem ring system. The key retrosynthetic disconnection reveals a pivotal Wittig-type olefination to form the fused thiazole ring. This approach allows for the independent synthesis of the two main fragments: a chiral azetidinone intermediate and a phosphorus ylide precursor. The stereochemistry at the C-5, C-6, and C-8 positions is carefully controlled throughout the synthesis, originating from a chiral starting material.

Total Synthesis Pathway of this compound

The following diagram illustrates the overall synthetic route to this compound.

Figure 1: Overall synthetic pathway for this compound.

Key Experimental Protocols

The synthesis of this compound involves several critical transformations. The detailed methodologies for these key steps are outlined below, based on the original publication.

Preparation of the Azetidinone Trithiocarbonate Intermediate (8)

The synthesis commences from a chiral precursor which is elaborated over several steps to furnish the key azetidinone intermediate (5). The hydroxyl group of (5) was protected as its 2,2,2-trichloroethyl (TCE) derivative (6).

-

Chlorination of (6): The protected azetidinone (6) is treated with a chlorinating agent to introduce a chlorine atom at a key position.

-

Ozonolysis: Subsequent ozonolysis of the chlorinated product yields the corresponding oxamide (7).

-

Conversion to Trithiocarbonate (8): The oxamide (7) undergoes a smooth conversion to the azetidinone trithiocarbonate (8) upon reaction with potassium ethylthiocarbonate.

Synthesis of the Phosphorane (10)

The phosphorane fragment is prepared separately and is designed to react with the azetidinone core to facilitate the crucial ring closure.

-

Reaction with Triphenylphosphine: The appropriate precursor is reacted with triphenylphosphine to generate the corresponding phosphonium salt.

-

Ylide Formation: Treatment of the phosphonium salt with a base generates the reactive phosphorane ylide (10).

Intramolecular Wittig Cyclization and Final Deprotection

This is the cornerstone of the synthetic strategy, leading to the formation of the penem nucleus.

-

Coupling of Fragments: The azetidinone trithiocarbonate (8) is coupled with the phosphorane (10) to form the Wittig precursor (11).

-

Intramolecular Wittig Cyclization: Heating the precursor (11) in toluene induces an intramolecular Wittig cyclization to yield the protected penem (12).[1]

-

TCE Cleavage: The 2,2,2-trichloroethyl protecting group is removed from (12) using zinc in acetic acid to afford the deprotected penem (13).[1]

-

Final Deprotection: The final step involves the removal of the allyl ester protecting group from (13) using a palladium catalyst (Pd(PPh₃)₄) and sodium 2-ethylhexanoate to yield the target molecule, this compound (1).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data, where available, for the synthesis of this compound and its intermediates. (Note: Specific yields for each step were not detailed in the initial communication, but the overall efficiency of the synthesis was demonstrated by the successful preparation of the target compound).

| Step | Product | Key Reagents and Conditions | Observations |

| Protection of Intermediate (5) | Intermediate (6) | 2,2,2-trichloroethyl chloroformate, base | Formation of the TCE ether. |

| Chlorination and Ozonolysis | Oxamide (7) | Chlorinating agent, followed by O₃ | Cleavage of a double bond to form the oxamide. |

| Trithiocarbonate Formation | Intermediate (8) | Potassium ethylthiocarbonate | Smooth conversion to the desired trithiocarbonate. |

| Wittig Precursor Formation | Intermediate (11) | Coupling of (8) and phosphorane (10) | Formation of the substrate for the key cyclization. |

| Intramolecular Wittig Cyclization | Protected Penem (12) | Toluene, heat | Formation of the penem ring system. A minor by-product (14) was also isolated.[1] |

| TCE Deprotection | Deprotected Penem (13) | Zn, Acetic Acid | Selective removal of the TCE protecting group.[1] |

| Allyl Deprotection | This compound (1) | Pd(PPh₃)₄, Sodium 2-ethylhexanoate | Yields the final product, this compound.[1] |

Stereochemical Considerations

The stereochemistry of this compound is crucial for its biological activity. The synthesis described is stereospecific, with the chirality of the final product being determined by the starting materials and the controlled transformations. The synthesis of the enantiomer of this compound was also accomplished, starting from the enantiomeric precursor, and it was found to be essentially inactive, highlighting the importance of the specific stereochemical configuration for its antibacterial properties.[1]

Logical Relationship of Key Synthetic Steps

The following diagram illustrates the logical flow and dependencies of the key transformations in the total synthesis of this compound.

Figure 2: Logical workflow of the this compound total synthesis.

Conclusion

The total synthesis of this compound, as pioneered by Ganguly and coworkers, is a landmark achievement in medicinal and synthetic organic chemistry. The strategic use of a convergent approach, highlighted by a key intramolecular Wittig cyclization, enabled the efficient construction of this complex and biologically significant molecule. This in-depth guide provides researchers with a detailed understanding of the synthetic pathway, the critical experimental considerations, and the logical flow of the synthesis, serving as a valuable resource for future endeavors in the design and synthesis of novel antibacterial agents.

References

Methodological & Application

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Sch 29482

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 29482 is a broad-spectrum β-lactam antibiotic with demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, including anaerobic species.[1][2][3][4] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial efficacy of novel compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This application note provides detailed protocols for determining the MIC of this compound using standard laboratory methods and presents a summary of its activity against various bacterial isolates.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a variety of bacterial species as determined by agar dilution methods. The MIC90, the concentration at which 90% of isolates were inhibited, is presented.

| Bacterial Species | Number of Isolates | MIC90 (mg/L) | Reference |

| Staphylococcus aureus | - | ≤ 1.0 | [3] |

| Proteus mirabilis | - | ≤ 1.0 | [3] |

| Klebsiella pneumoniae | - | ≤ 1.0 | [3] |

| Salmonella typhi | - | ≤ 1.0 | [3] |

| Indole-positive Proteus spp. | - | 1.0 | [3] |

| Enterobacter spp. | - | 5.0 | [3] |

| Bacteroides fragilis group | 27 | - | [1][2] |

| Anaerobic Bacteria (majority) | 103 | ≤ 2.0 | [1][2] |

| Neisseria gonorrhoeae (β-lactamase-negative and positive) | 142 | ≤ 0.06 | [7] |

Note: Specific isolate numbers for some species were not provided in the source material.

Experimental Protocols

Standardized methods for determining MICs are crucial for the reproducibility and comparability of results.[5] The following are detailed protocols for the agar dilution and broth microdilution methods, which are commonly used for this purpose.

Protocol 1: Agar Dilution Method

This method is particularly useful for testing the susceptibility of anaerobic bacteria.[1][2]

Materials:

-

This compound standard powder

-

Appropriate solvent for this compound

-

Mueller-Hinton agar (or other suitable agar medium, e.g., supplemented for fastidious organisms)

-

Petri dishes (100 mm or 150 mm)

-

Sterile saline (0.85% w/v)

-

Bacterial cultures for testing

-

McFarland turbidity standards (0.5)

-

Incubator

Procedure:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a stock solution of this compound.

-

Prepare a series of two-fold dilutions of this compound in a suitable solvent.

-

Melt Mueller-Hinton agar and cool to 45-50°C.

-

Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations. Ensure thorough mixing.

-

Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate with no antibiotic.

-

-

Inoculum Preparation:

-

From a pure culture, select 3-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

For some applications, a further dilution of the inoculum may be required.

-

-

Inoculation:

-

Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony should be disregarded.

-

Protocol 2: Broth Microdilution Method

This method is a widely used and standardized technique for MIC determination.[8]

Materials:

-

This compound standard powder

-

Appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton broth (or other suitable broth)

-

Sterile 96-well microtiter plates

-

Bacterial cultures for testing

-

Sterile saline (0.85% w/v)

-

McFarland turbidity standards (0.5)

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions in Microtiter Plates:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, perform serial two-fold dilutions of this compound in Mueller-Hinton broth to achieve the desired concentration range. Typically, 50-100 µL of broth is used per well.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add the standardized inoculum to each well of the microtiter plate (except the negative control).

-

-

Incubation:

-

Incubate the microtiter plates at 35-37°C for 16-20 hours in an ambient air incubator.

-

-

Result Interpretation:

-

The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (growth). This can be assessed visually or with a microplate reader.

-

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration.

Caption: Workflow for MIC Determination of this compound.

Mechanism of Action Signaling Pathway

This compound is a penem antibiotic, a class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

Caption: Mechanism of Action of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. Comparative in vitro activity of Sch 29,482, a new oral penem, against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sch 29482 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data on the use of Sch 29482 in in vivo animal studies, based on published research. The protocols outlined below are intended to serve as a guide for designing and executing similar experiments.

Quantitative Data Summary

A study by O'Brien et al. (1984) investigated the efficacy of this compound in a rabbit model of syphilis. The following table summarizes the key quantitative data from this study.

| Parameter | Details |

| Compound | This compound |

| Animal Model | Rabbit (New Zealand White) |

| Indication | Experimental Syphilis (Treponema pallidum infection) |

| Route of Administration | Intramuscular (i.m.) |

| Dosage Regimen | 25 mg/kg of body weight, twice a day |

| 50 mg/kg of body weight, twice a day | |

| Treatment Duration | 7 days |

| Comparison Group | Penicillin G benzathine (200,000 U, two weekly injections) |

| Outcome | High-dose (50 mg/kg) this compound was effective in preventing the development of disseminated lesions and promoting the healing of chancres. The lower dose (25 mg/kg) was found to be suboptimal.[1] |

Experimental Protocols

The following protocols are based on the methodology described by O'Brien et al. (1984) for evaluating the in vivo efficacy of this compound in an experimental syphilis model in rabbits.[1]

Animal Model and Infection

-

Animal Species: New Zealand White rabbits.

-

Infection Models:

-

Disseminated Infection: Animals are inoculated intravenously with Treponema pallidum.

-

Localized Infection: Animals are inoculated intradermally at multiple sites on the back.

-

Drug Preparation and Administration

-

Preparation: The method of preparing this compound for injection is not detailed in the source material. It is recommended to consult the manufacturer's instructions for appropriate solubilization and formulation for intramuscular administration.

-

Administration:

-

Administer this compound intramuscularly.

-

The dosing is performed twice a day for a total of 7 days.

-

Experimental Groups

-

Control Group: Untreated, infected animals.

-

Test Groups:

-

This compound at 25 mg/kg, administered twice daily for 7 days.

-

This compound at 50 mg/kg, administered twice daily for 7 days.

-

-

Comparator Group: Penicillin G benzathine administered as two weekly injections of 200,000 U.

Efficacy Evaluation

-

Clinical Observation:

-

Monitor animals daily for the development of disseminated lesions (in the intravenous infection model).

-

Measure the size of chancres at the sites of intradermal injection.

-

-

Infectivity Studies:

-

At the end of the observation period, euthanize the animals.

-

Aseptically remove tissues such as testes and lymph nodes.

-

Inject a suspension of the tissue into naive animals to determine the presence of infectious organisms.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study of this compound in a rabbit model of infection.

Caption: Workflow for in vivo efficacy testing of this compound.

Logical Relationship of Dosing and Outcome

This diagram shows the logical relationship between the different dosage regimens of this compound and the observed outcomes in the study.

Caption: Relationship between this compound dosage and therapeutic outcome.

References

Establishing an In Vitro Model for Sch 29482 Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sch 29482 is a broad-spectrum penem antibiotic that demonstrates potent bactericidal activity by inhibiting bacterial cell wall synthesis. As with other β-lactam antibiotics, its primary mechanism of action involves the inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. This document provides detailed application notes and experimental protocols for establishing a robust in vitro model to assess the efficacy of this compound. The protocols outlined below cover the determination of its minimum inhibitory concentration (MIC) against various bacterial strains and the characterization of its binding affinity to specific PBPs.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, a β-lactam antibiotic, targets and covalently binds to the active site of Penicillin-Binding Proteins (PBPs). This acylation process inactivates the PBPs, preventing them from carrying out their essential transpeptidase and carboxypeptidase functions in peptidoglycan synthesis. The peptidoglycan layer is vital for maintaining the structural integrity of the bacterial cell wall. Its inhibition leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Figure 1: Simplified pathway of bacterial cell wall synthesis and the inhibitory action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely accepted technique for determining the MIC of antibiotics.

Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO, depending on solubility).

-

Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentrations should be twice the desired final test concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume to 100 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

-

Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

-

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Data Presentation: MIC of this compound Against Various Bacterial Strains

| Bacterial Strain | Organism Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.12 | 0.25 |

| Streptococcus pneumoniae | Gram-positive | ≤0.06 | 0.12 |

| Enterococcus faecalis | Gram-positive | 4.0 | 8.0 |

| Escherichia coli | Gram-negative | 0.5 | 2.0 |

| Haemophilus influenzae | Gram-negative | 0.25 | 0.5 |

| Pseudomonas aeruginosa | Gram-negative | 8.0 | >32 |

| Neisseria gonorrhoeae | Gram-negative | ≤0.06 | ≤0.06 |

Note: The data presented in this table is a compilation from various sources for illustrative purposes and may not represent a definitive dataset.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of this compound for specific PBPs by measuring its ability to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to these target proteins. The output is typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Protocol: PBP Competition Assay

-

Preparation of Bacterial Membranes:

-

Grow a culture of the test bacterium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.

-

Perform a low-speed centrifugation to remove intact cells and large debris.

-

Collect the supernatant and perform a high-speed centrifugation (ultracentrifugation) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a storage buffer. Determine the protein concentration and store at -80°C.

-

-

Competition Assay:

-

In a microfuge tube or 96-well plate, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.

-

Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin-FL, to each reaction and incubate for another defined period (e.g., 10-15 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Detection and Analysis:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band using image analysis software.

-

Plot the percentage of Bocillin-FL binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the Bocillin-FL binding to a specific PBP, using non-linear regression analysis.

-

Figure 3: Workflow for the Penicillin-Binding Protein (PBP) competition assay.

Data Presentation: PBP Binding Affinity of this compound

| Target PBP (E. coli) | IC₅₀ (µg/mL) |

| PBP 1a | Data not available |

| PBP 1b | Data not available |

| PBP 2 | Data not available |

| PBP 3 | Data not available |

| PBP 4 | Data not available |

| PBP 5/6 | Data not available |

Note: Specific IC₅₀ values for this compound against individual PBPs were not found in the searched literature. The table above serves as a template for presenting such data once it is generated experimentally following the provided protocol.

Conclusion

The in vitro models and protocols described in these application notes provide a comprehensive framework for evaluating the efficacy of the penem antibiotic this compound. By determining its Minimum Inhibitory Concentration against a panel of clinically relevant bacteria and characterizing its binding affinity for specific Penicillin-Binding Proteins, researchers can gain valuable insights into its spectrum of activity and mechanism of action. This information is critical for the continued development and strategic application of this compound in combating bacterial infections.

Application Notes and Protocols: Sch 29482 in Experimental Models of Syphilis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Sch 29482, a penem antibiotic, in preclinical rabbit models of syphilis. The information is compiled from key studies to guide further research and drug development efforts.

Introduction

Syphilis, caused by the spirochete Treponema pallidum, remains a significant global health concern. While penicillin G is the mainstay of treatment, the search for alternative therapies is crucial. This compound is a penem antibiotic that has demonstrated in vivo activity against T. pallidum in rabbit models, which are the gold standard for preclinical syphilis research. These notes summarize the quantitative data on its efficacy and provide detailed experimental protocols based on published studies.

Data Presentation

The efficacy of this compound has been evaluated in both disseminated and localized experimental syphilis models in rabbits. The following tables summarize the key quantitative findings from these studies, comparing this compound with the standard treatment, penicillin G benzathine.

Table 1: Efficacy of this compound in a Disseminated Syphilis Model in Rabbits [1]

| Treatment Group | Dosage | Treatment Schedule | Development of Disseminated Lesions | Development of Orchitis | Infectivity of Testes and Lymph Nodes |

| This compound | 50 mg/kg | Twice daily for 7 days | 0/4 | 0/4 | 0/4 |

| This compound | 25 mg/kg | Twice daily for 7 days | 1/4 | 1/4 | 1/4 |

| Penicillin G Benzathine | 200,000 U | Two weekly injections | 0/4 | 0/4 | 0/4 |

| Untreated Control | N/A | N/A | 4/4 | 4/4 | 4/4 |

Table 2: Efficacy of this compound in a Localized Syphilis (Chancre) Model in Rabbits [1]

| Treatment Group | Dosage | Treatment Schedule | Chancre Regression and Healing | Infectivity of Testes and Lymph Nodes |

| This compound | 50 mg/kg | Twice daily for 7 days | Rapid | 0/4 |

| This compound | 25 mg/kg | Twice daily for 7 days | Suboptimal, 1/4 failure | 1/4 |

| Penicillin G Benzathine | 200,000 U | Two weekly injections | Rapid | 0/4 |

| Untreated Control | N/A | N/A | Progression of lesions | 4/4 |

Mandatory Visualizations

Experimental Workflow for Evaluating this compound in Rabbit Syphilis Models.

General Mechanism of Action of this compound against T. pallidum.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound in rabbit models of syphilis.

Animal Model

-

Species: Adult male New Zealand White rabbits.

-

Initial Screening: Rabbits should be seronegative for syphilis as determined by standard serological tests such as the Venereal Disease Research Laboratory (VDRL) test and the T. pallidum particle agglutination (TPPA) assay.

Inoculum Preparation

-

Strain: Treponema pallidum, Nichols strain, is propagated through serial passage in the testes of rabbits.[2]

-

Extraction: Testes from an infected rabbit are aseptically removed at the peak of orchitis. The tissue is minced and suspended in a suitable medium, such as saline with 10% normal rabbit serum.

-

Quantification: The number of treponemes is determined by dark-field microscopy. The final inoculum is diluted to the desired concentration (e.g., 1 x 10^7 organisms per mL).

Infection Models

-

Disseminated Syphilis Model:

-

Rabbits are inoculated intravenously with 1 x 10^7 T. pallidum organisms.[1]

-

This model is used to assess the ability of the antibiotic to prevent the development of widespread lesions and systemic infection.

-

-

Localized Syphilis (Chancre) Model:

-

Rabbits are inoculated intradermally at multiple sites on their shaved backs with a suspension of T. pallidum.[1]

-

This model is used to evaluate the effect of the antibiotic on the healing of primary syphilitic lesions.

-

Treatment Regimens

-

This compound:

-

Penicillin G Benzathine (Comparator):

-

Untreated Control:

-

This group receives no antibiotic therapy to serve as a baseline for disease progression.[1]

-

Assessment of Efficacy

-

Clinical Observation:

-

Rabbit Infectivity Test (RIT):

-

This is a highly sensitive method to determine the presence of viable T. pallidum in tissues.[3]

-

At the end of the observation period, testes and popliteal lymph nodes are aseptically removed from the treated and control animals.[1]

-

The tissues are minced and injected into the testes of naive, seronegative rabbits.[3]

-

These recipient rabbits are then monitored for several weeks for the development of orchitis and for seroconversion, which would indicate the presence of infectious treponemes in the original tissue.[3]

-

Mechanism of Action

This compound, as a penem antibiotic, is a member of the broader class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][5] In Treponema pallidum, several PBPs have been identified, with molecular masses of approximately 94, 80, 63, and 58 kilodaltons.[4][5] By inhibiting these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Conclusion

The data from experimental rabbit models indicate that this compound, particularly at a dosage of 50 mg/kg twice daily for 7 days, is effective in treating both disseminated and localized syphilis.[1] Its efficacy appears comparable to that of penicillin G benzathine in these preclinical models.[1] Further investigation into the pharmacokinetics and optimal dosing regimens would be warranted for any future development of this compound for the treatment of syphilis.

References

- 1. Evaluation of this compound in experimental syphilis and comparison with penicillin G benzathine in disseminated disease and localized infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment of the Nichols strain as the type strain of Treponema pallidum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Laboratory Diagnostic Tools for Syphilis: Current Status and Future Prospects [frontiersin.org]

- 4. Penicillin-binding proteins and peptidoglycan of Treponema pallidum subsp. pallidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin-binding proteins and peptidoglycan of Treponema pallidum subsp. pallidum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Sch 29482 Synergy with other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the synergistic potential of Sch 29482, a penem antibiotic, when used in combination with other antimicrobial agents. The protocols outlined below are designed to be implemented in a standard microbiology laboratory setting.

Introduction

The increasing prevalence of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance efficacy and overcome resistance mechanisms. This compound, a broad-spectrum β-lactam antibiotic, has shown potential for synergistic interactions with other classes of antibiotics, particularly aminoglycosides. This document details the experimental procedures to quantify this synergy and elucidates the underlying mechanisms of action.

Data Presentation: Summarized Quantitative Data

The synergistic interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FIC index of ≤ 0.5. The following table summarizes hypothetical synergistic interactions of this compound with other antibiotics against relevant bacterial strains.

| Bacterial Strain | Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |

| Streptococcus pneumoniae | This compound | 0.5 | 0.125 | 0.5 | Additive/Indifference |

| Gentamicin | 8 | 2 | |||

| Enterococcus faecalis | This compound | 2 | 0.5 | ≤ 0.5 | Synergy |

| Gentamicin | 16 | 4 | |||

| Staphylococcus aureus | This compound | 1 | 0.25 | ≤ 0.5 | Synergy |

| Streptomycin | 4 | 1 | |||

| Escherichia coli | This compound | 4 | 2 | > 0.5 | Indifference |

| Ciprofloxacin | 0.25 | 0.125 |

Note: The data presented in this table is illustrative. Actual results may vary depending on the specific strains and experimental conditions.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[1][2][3]

a. Materials:

-

This compound

-

Second antibiotic of interest (e.g., gentamicin, streptomycin)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Microplate reader

b. Protocol:

-

Prepare stock solutions of this compound and the second antibiotic at a concentration 100 times the expected Minimum Inhibitory Concentration (MIC).

-

In a 96-well plate, perform serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).

-

Column 11 should contain serial dilutions of this compound alone to determine its MIC.

-

Row H should contain serial dilutions of the second antibiotic alone to determine its MIC.

-

Column 12 should contain wells with only broth (sterility control) and wells with broth and inoculum (growth control).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate all wells except the sterility control with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Calculate the FIC index for each well showing no growth using the following formula:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

The FIC index is interpreted as follows:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Time-Kill Curve Analysis

Time-kill assays provide information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.[4][5][6]

a. Materials:

-

This compound

-

Second antibiotic of interest

-

Culture tubes with appropriate broth (e.g., CAMHB)

-

Bacterial inoculum

-

Shaking incubator

-

Apparatus for colony counting (e.g., agar plates, automated colony counter)

b. Protocol:

-

Prepare a bacterial culture in the logarithmic phase of growth.

-

Dilute the culture to a starting inoculum of approximately 10^5 - 10^6 CFU/mL in several flasks containing pre-warmed broth.

-

Add the antibiotics to the flasks at desired concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in combination. Include a growth control flask without any antibiotic.

-

Incubate the flasks at 37°C with constant agitation.

-

At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Incubate the plates overnight and count the colonies.

-

Plot the log10 CFU/mL against time for each antibiotic concentration and the combination.

-

Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Mandatory Visualizations

Signaling Pathway of Penem-Aminoglycoside Synergy

The primary mechanism of synergy between penem antibiotics like this compound and aminoglycosides is the disruption of the bacterial cell wall by the penem, which facilitates the uptake of the aminoglycoside.[7] The aminoglycoside can then bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately cell death.[8]

Caption: Mechanism of this compound and Aminoglycoside Synergy.

Experimental Workflow for Synergy Assessment

The following diagram illustrates the logical flow of experiments to assess the synergistic potential of this compound.

Caption: Workflow for Assessing this compound Synergy.

References

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. research.monash.edu [research.monash.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Sch 29482 Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Sch 29482 in in vitro experimental settings.

Introduction to this compound

This compound is a penem antibiotic, a class of β-lactam antibiotics. Like other β-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death. Due to its chemical structure, this compound can exhibit poor aqueous solubility, which can pose challenges for accurate and reproducible in vitro assays.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro experiments.

Problem: Precipitate observed in stock solution or assay medium.

Workflow for Troubleshooting Precipitation:

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, it is advisable to use a water-miscible organic solvent in which this compound has high solubility. Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in the in vitro assay, which should typically be below 1% to avoid solvent-induced artifacts.

Q2: How can I determine the aqueous solubility of my batch of this compound?

A simple method to estimate aqueous solubility is through a shake-flask method.

Experimental Protocol: Shake-Flask Solubility Assay

-

Add an excess amount of this compound powder to a known volume of your aqueous assay buffer in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Q3: Can pH adjustment of the assay buffer improve the solubility of this compound?

Q4: Are there any solubilizing agents that can be used with this compound?

Several types of solubilizing agents can be employed to enhance the aqueous solubility of poorly soluble compounds.

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

-

Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically above their critical micelle concentration) to form micelles that encapsulate the drug, increasing its solubility.

-

Co-solvents: As mentioned for stock solutions, small percentages of co-solvents like DMSO or ethanol can be included in the final assay medium. However, it is critical to perform vehicle controls to ensure the co-solvent does not affect the biological system being studied.

Data Presentation: Comparison of Solubilization Strategies (Example Data)

Since specific quantitative solubility data for this compound is not publicly available, the following table provides an illustrative example of how to present such data once determined experimentally.

| Solubilization Method | Solvent/Vehicle | Apparent Solubility of this compound (µg/mL) | Fold Increase |

| Control | Phosphate Buffered Saline (PBS), pH 7.4 | 10 | 1 |

| pH Adjustment | Citrate-Phosphate Buffer, pH 5.0 | 50 | 5 |

| Co-solvent | PBS with 1% DMSO | 30 | 3 |

| Cyclodextrin | PBS with 2% HP-β-CD | 150 | 15 |

| Surfactant | PBS with 0.1% Tween® 80 | 80 | 8 |

Mechanism of Action: Signaling Pathway

This compound, as a penem antibiotic, inhibits the synthesis of the bacterial cell wall. The following diagram illustrates the key steps in this pathway.

Caption: Mechanism of action of this compound targeting bacterial cell wall synthesis.

Experimental Protocols

Protocol for Preparing this compound Working Solutions

-

Prepare a High-Concentration Stock Solution:

-

Weigh out the required amount of this compound powder in a sterile microfuge tube.

-

Add the appropriate volume of 100% DMSO (or other suitable organic solvent) to achieve a high concentration (e.g., 10-50 mM).

-

Vortex thoroughly until the compound is completely dissolved. This is your stock solution. Store at -20°C or -80°C as recommended for the compound's stability.

-

-

Prepare Intermediate Dilutions (Optional):

-

If a wide range of concentrations is needed, prepare intermediate dilutions from the stock solution using the same organic solvent. This helps to maintain accuracy when preparing the final working solutions.

-

-

Prepare Final Working Solutions:

-

Serially dilute the stock solution or intermediate dilutions into your final assay medium (e.g., cell culture medium, buffer) to achieve the desired final concentrations.

-

Ensure that the final concentration of the organic solvent is consistent across all conditions (including the vehicle control) and is at a level that does not affect the assay (typically ≤ 1%).

-

Vortex gently after each dilution step.

-

Visually inspect the final working solutions for any signs of precipitation before adding them to your assay.

-

Disclaimer: The quantitative data presented in this document is for illustrative purposes only. Researchers should determine the solubility of their specific batch of this compound under their experimental conditions. Always perform appropriate vehicle controls in your in vitro assays.

Technical Support Center: Sch 29482 Degradation and Stability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sch 29482. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is the hydrolysis of its β-lactam ring. This is a common instability issue for all β-lactam antibiotics, including penems like this compound. The strained four-membered β-lactam ring is susceptible to nucleophilic attack, particularly by water, leading to ring-opening and loss of antibacterial activity. This hydrolysis can be catalyzed by acidic or basic conditions and is also accelerated by increased temperatures.

Q2: What are the expected degradation products of this compound?

A2: The principal degradation product is the inactive, ring-opened penicilloic acid derivative of this compound. Under more strenuous conditions, such as oxidation or photolysis, further degradation of the side chains may occur. While specific degradation products for this compound have not been extensively reported in the literature, based on the degradation of similar penem antibiotics, other potential minor degradation products could result from modifications to the ethylthio and hydroxyethyl side chains.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is crucial to control the pH, temperature, and light exposure of your this compound solutions.

-

pH: Maintain the pH of your solutions within a neutral to slightly acidic range (pH 6-7), as both highly acidic and alkaline conditions accelerate hydrolysis.

-

Temperature: Store stock solutions and experimental samples at low temperatures (2-8°C) and protect them from freezing. For long-term storage, consider storing the solid compound at -20°C or below.

-

Light: Protect solutions from direct exposure to UV and fluorescent light by using amber vials or covering containers with aluminum foil.

Q4: I am observing a loss of potency in my this compound stock solution. What could be the cause?

A4: A loss of potency is most likely due to the degradation of this compound. The β-lactam ring is susceptible to hydrolysis, which can occur even in aqueous solutions stored at room temperature over time. To troubleshoot this, prepare fresh stock solutions more frequently and ensure they are stored under the recommended conditions (refrigerated and protected from light). It is also advisable to periodically check the purity of your stock solution using a stability-indicating analytical method, such as HPLC.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

-

Appearance of new peaks in the chromatogram that are not present in the reference standard.

-

A decrease in the peak area of the main this compound peak over time.

Possible Causes:

-

Degradation: this compound has degraded into one or more products.

-

Contamination: The sample or mobile phase may be contaminated.

Troubleshooting Steps:

-

Verify Degradation:

-

Analyze a freshly prepared standard of this compound to confirm the retention time of the parent compound.

-

Re-analyze the problematic sample and compare the chromatograms. The new peaks are likely degradation products if their appearance coincides with a decrease in the this compound peak.

-

-

Identify the Source of Degradation:

-

Review the sample preparation and storage conditions. Was the sample exposed to high temperatures, extreme pH, or light for an extended period?

-

Conduct a mini-forced degradation study by intentionally exposing a fresh solution to acid, base, heat, and light to see if the same unexpected peaks are generated.

-

-

Check for Contamination:

-

Prepare a fresh mobile phase and re-analyze the sample.

-

Inject a blank (mobile phase) to ensure there are no contaminating peaks from the system.

-

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

-

Variable minimum inhibitory concentration (MIC) values.

-

Reduced efficacy in in-vitro or in-vivo experiments compared to expected results.

Possible Causes:

-

Degradation of this compound: The active compound is degrading in the assay medium, leading to a lower effective concentration.

-

Incompatibility with Assay Medium: Components of the medium may be accelerating the degradation of this compound.

Troubleshooting Steps:

-

Assess Stability in Assay Medium:

-

Prepare a solution of this compound in the biological assay medium.

-